Cas no 22574-58-9 (4-(Hydroxymethyl)-3-methylphenol)

4-(Hydroxymethyl)-3-methylphenol 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, 4-hydroxy-2-methyl-
- 4-(hydroxymethyl)-3-methylphenol
- 4-(Hydroxymethyl)-3-methylphenol
-
- MDL: MFCD07783704
- インチ: InChI=1S/C8H10O2/c1-6-4-8(10)3-2-7(6)5-9/h2-4,9-10H,5H2,1H3
- InChIKey: MEIVQIJCALKJAE-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1CO)O
計算された属性
- せいみつぶんしりょう: 138.0681
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 40.46
4-(Hydroxymethyl)-3-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H633105-10mg |
4-(Hydroxymethyl)-3-methylphenol |
22574-58-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
abcr | AB517644-1g |
4-(Hydroxymethyl)-3-methylphenol; . |
22574-58-9 | 1g |
€171.60 | 2025-03-19 | ||
Alichem | A014002045-1g |
4-Hydroxy-2-methylbenzyl alcohol |
22574-58-9 | 97% | 1g |
$1460.20 | 2023-09-02 | |
A2B Chem LLC | AF38655-250mg |
4-(Hydroxymethyl)-3-methylphenol |
22574-58-9 | 98% | 250mg |
$97.00 | 2024-04-20 | |
A2B Chem LLC | AF38655-500mg |
4-(Hydroxymethyl)-3-methylphenol |
22574-58-9 | 95% | 500mg |
$131.00 | 2024-01-01 | |
Ambeed | A267393-100g |
4-(Hydroxymethyl)-3-methylphenol |
22574-58-9 | 98% | 100g |
$4329.0 | 2024-07-28 | |
abcr | AB517644-10g |
4-(Hydroxymethyl)-3-methylphenol; . |
22574-58-9 | 10g |
€780.20 | 2025-03-19 | ||
1PlusChem | 1P00BK8V-1g |
4-(hydroxymethyl)-3-methylphenol |
22574-58-9 | 98% | 1g |
$239.00 | 2025-02-25 | |
abcr | AB517644-1 g |
4-(Hydroxymethyl)-3-methylphenol |
22574-58-9 | 1g |
€199.50 | 2023-04-17 | ||
TRC | H633105-100mg |
4-(Hydroxymethyl)-3-methylphenol |
22574-58-9 | 100mg |
$ 185.00 | 2022-06-04 |
4-(Hydroxymethyl)-3-methylphenol 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
4-(Hydroxymethyl)-3-methylphenolに関する追加情報
Benzenemethanol, 4-Hydroxy-2-Methyl- (CAS No. 22574-58-9)
Benzenemethanol, 4-Hydroxy-2-Methyl-, also known by its CAS number 22574-58-9, is a versatile organic compound with significant applications in various fields of chemistry and industry. This compound, with the molecular formula C₈H₁₀O₂, is characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position, along with a methanol group attached to the benzene ring.
The synthesis of Benzenemethanol, 4-Hydroxy-2-Methyl- involves several methodologies, including nucleophilic aromatic substitution and Friedel-Crafts alkylation. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact. For instance, researchers have explored the use of heterogeneous catalysts to facilitate the reaction under mild conditions, making the process more sustainable.
One of the most notable applications of Benzenemethanol, 4-Hydroxy-2-Methyl- is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds, including antioxidants and anti-inflammatory agents. A study published in *Journal of Medicinal Chemistry* highlighted its potential as a precursor for developing novel drugs targeting neurodegenerative diseases.
In addition to its pharmaceutical uses, Benzenemethanol, 4-Hydroxy-2-Methyl- finds application in the fragrance and flavor industries due to its pleasant aroma and stability under varying conditions. It is commonly used in perfumes, cosmetics, and food additives to enhance sensory appeal without compromising safety standards.
Recent research has also focused on the environmental impact of Benzenemethanol, 4-Hydroxy-2-Methyl-, particularly its biodegradation patterns and toxicity profiles. Studies conducted by environmental scientists have shown that this compound exhibits moderate biodegradability under aerobic conditions, making it less persistent in aquatic environments compared to other similar compounds.
The structural properties of Benzenemethanol, 4-Hydroxy-2-Methyl-, such as its hydroxyl and methyl substituents on the benzene ring, contribute to its reactivity in various chemical reactions. These substituents influence the compound's ability to participate in hydrogen bonding and electrophilic aromatic substitution reactions, which are critical in many industrial processes.
Moreover, Benzenemethanol, 4-Hydroxy-2-Methyl-, has been explored for its potential in materials science applications. Researchers have investigated its use as a building block for synthesizing advanced polymers and organic materials with tailored properties for electronic devices and sensors.
In conclusion, Benzenemethanol, 4-Hydroxy-2-Methyl-, CAS No. 22574-58-, is a multifaceted compound with wide-ranging applications across diverse industries. Its chemical structure provides a foundation for innovative research and development efforts aimed at enhancing its utility while minimizing environmental concerns.
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